molecular formula C14H10F3NO B5557397 4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide

4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide

Cat. No.: B5557397
M. Wt: 265.23 g/mol
InChI Key: RIWOTOJQXZXAPD-UHFFFAOYSA-N
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Description

4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide is a chemical compound characterized by the presence of multiple fluorine atoms and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4,5-difluoro-2-methylbenzoic acid and 2-fluoroaniline.

    Amidation Reaction: The 4,5-difluoro-2-methylbenzoic acid is reacted with 2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique fluorine content makes it useful in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-difluoro-N-(4-fluorobenzylidene)aniline
  • 2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide

Uniqueness

4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-8-6-11(16)12(17)7-9(8)14(19)18-13-5-3-2-4-10(13)15/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWOTOJQXZXAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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